2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol
Overview
Description
Reproxalap is a small-molecule modulator of reactive aldehyde species (RASP) developed by Aldeyra Therapeutics. It is primarily used for the treatment of dry eye disease and allergic conjunctivitis. Dry eye disease is characterized by insufficient moisture and lubrication on the eye’s surface, leading to inflammation and discomfort .
Mechanism of Action
Target of Action
The primary target of 2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol, also known as Reproxalap , is Reactive Aldehyde Species (RASP) . RASP plays a crucial role in various inflammatory diseases, including dry eye disease, allergic conjunctivitis, noninfectious anterior uveitis, and Sjögren-Larsson syndrome .
Mode of Action
Reproxalap interacts with RASP, inhibiting its activity . This interaction results in the reduction of inflammation and alleviation of symptoms associated with the aforementioned diseases .
Biochemical Pathways
It is known that the compound’s interaction with rasp leads to a decrease in inflammation, which is a common downstream effect of rasp activity .
Result of Action
The inhibition of RASP by Reproxalap leads to a decrease in inflammation . This results in the alleviation of symptoms associated with diseases such as dry eye disease, allergic conjunctivitis, noninfectious anterior uveitis, and Sjögren-Larsson syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of reproxalap involves several steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the reaction of specific aldehydes with amines under controlled conditions to form the core structure of reproxalap.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.
Purification: The final product is purified using techniques like crystallization, chromatography, and recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of reproxalap follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key considerations include:
Scalability: Ensuring that the synthetic route can be scaled up without significant loss of yield or purity.
Safety: Implementing safety measures to handle reactive intermediates and hazardous reagents.
Environmental impact: Minimizing waste and using green chemistry principles where possible.
Chemical Reactions Analysis
Types of Reactions
Reproxalap undergoes various chemical reactions, including:
Oxidation: Reproxalap can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: Various substitution reactions can occur, particularly involving the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Reproxalap has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of RASP inhibitors.
Biology: Investigated for its effects on cellular processes involving reactive aldehydes.
Medicine: Primarily researched for its therapeutic potential in treating dry eye disease and allergic conjunctivitis. .
Industry: Potential applications in the development of new pharmaceuticals targeting inflammatory conditions.
Comparison with Similar Compounds
Reproxalap is unique among RASP inhibitors due to its specific molecular structure and mechanism of action. Similar compounds include:
ADX-102: Another RASP inhibitor developed by Aldeyra Therapeutics, used for similar indications.
NS-2: A related compound with similar therapeutic applications.
Other RASP inhibitors: Various other small molecules targeting reactive aldehydes, though they may differ in their chemical structure and specific applications.
Reproxalap stands out due to its efficacy, safety profile, and the extensive clinical data supporting its use in treating dry eye disease and allergic conjunctivitis .
Properties
IUPAC Name |
2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-12(2,16)11-9(14)6-7-5-8(13)3-4-10(7)15-11/h3-6,16H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHFUVLKYSQIOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C2C=C(C=CC2=N1)Cl)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Reproxalap inhibits Reactive Aldehyde Species (RASP) and is being investigated against dry eye disease, allergic conjunctivitis, noninfectious anterior uveitis, and Sjögren-Larsson syndrome. | |
Record name | Reproxalap | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16688 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
916056-79-6 | |
Record name | Reproxalap [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916056796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reproxalap | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16688 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REPROXALAP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0GIZ22IJH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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